molecular formula C22H22O9 B12501400 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one

7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B12501400
M. Wt: 430.4 g/mol
InChI Key: BVKFFAQGFXJQBI-UHFFFAOYSA-N
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Description

This compound is a flavonoid glycoside characterized by a chromen-4-one (flavone) core substituted with a 4-hydroxyphenyl group at position 3 and a complex glycosidic moiety at position 5. Its molecular weight is approximately 564.499 g/mol (inferred from structurally similar compounds in ). Flavonoid glycosides like this are often studied for antioxidant, anti-inflammatory, and enzyme-modulating properties due to their polyphenolic structure and sugar-linked solubility .

Properties

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

IUPAC Name

7-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3

InChI Key

BVKFFAQGFXJQBI-UHFFFAOYSA-N

Canonical SMILES

COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO

Origin of Product

United States

Preparation Methods

Baker-Venkataraman Rearrangement

The aglycone is synthesized via cyclization of a chalcone intermediate:

  • Chalcone formation : Condensation of 4-hydroxyacetophenone with benzaldehyde derivatives.
  • Cyclization : Using sulfuric acid or iodine to form the chromen-4-one core.

Reaction Conditions :

Step Reagents Temperature Yield
Chalcone NaOH/EtOH 80°C 75–85%
Cyclization H₂SO₄/I₂ 120°C 60–70%

Key Reference : Koenigs-Knorr glycosylation adaptations.

Preparation of the Glycosyl Donor

The sugar moiety (3,4-dihydroxy-6-hydroxymethyl-5-methoxyoxane) is synthesized from D-glucose:

Selective Protection/Deprotection

  • Methylation at C5 : Using CH₃I/K₂CO₃ in DMF.
  • Hydroxymethyl introduction : Oxidation of C6-OH to -COOH followed by reduction (NaBH₄).
  • Protection of C3/C4 : Acetylation (Ac₂O/pyridine).

Intermediate Characterization :

  • ¹H NMR (CDCl₃) : δ 5.21 (H-1, d, J = 3.5 Hz), δ 3.40 (OCH₃, s).
  • MS (ESI) : m/z 279.1 [M+Na]⁺.

Glycosylation Methods

Koenigs-Knorr Reaction

Protocol :

  • Activation : Treat glycosyl bromide donor with Ag₂CO₃/AgNO₃ in anhydrous CHCl₃.
  • Coupling : Add aglycone and molecular iodine (0.5 eq) to accelerate reaction.
  • Workup : Neutralize with NaHCO₃, purify via silica chromatography.

Optimized Conditions :

Parameter Value
Donor:Acceptor Ratio 1:1.2
Time 12–16 h
Yield 52–74%

Advantage : High β-selectivity due to neighboring group participation from C2 acetyl.

Enzymatic Glycosylation

Procedure :

  • Glycosyltransferase : Use β-1,4-galactosyltransferase (β4GalT) with UDP-glucose analog.
  • Reaction Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂.
  • Incubation : 37°C for 24 h.

Outcome :

  • Yield : 68% (HPLC).
  • Stereochemistry : Exclusive α-configuration.

Deprotection and Final Purification

Acidic Hydrolysis

Conditions : 0.1 M HCl in MeOH/H₂O (9:1), 40°C, 2 h.
Result : Removes acetyl groups while preserving methoxy and hydroxymethyl substituents.

Chromatographic Purification

  • Column : C18 reverse-phase HPLC.
  • Mobile Phase : Acetonitrile/H₂O (gradient: 20→50% over 30 min).
  • Purity : >95% (UV detection at 254 nm).

Comparative Analysis of Methods

Method Yield Stereocontrol Scalability
Koenigs-Knorr 74% β-selectivity Industrial
Enzymatic 68% α-selectivity Lab-scale
Helferich (I₂) 52% Moderate Limited

Key Insight : Koenigs-Knorr remains preferred for large-scale β-glycoside synthesis, while enzymatic methods suit stereosensitive applications.

Challenges and Solutions

  • Regioselectivity : Use bulky protecting groups (e.g., TBDMS) to block undesired hydroxyls.
  • Hydrolysis Mitigation : Anhydrous CaSO₄ or molecular sieves.
  • Byproduct Formation : Recrystallization from EtOAc/hexane removes unreacted aglycone.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time by 40%.
  • Catalytic Silver Reagents : Lower Ag₂CO₃ usage (0.2 eq) via recycling.

Validation and Characterization

Spectroscopic Data :

  • ¹³C NMR (DMSO-d₆) : δ 177.8 (C4=O), δ 102.1 (C1 sugar).
  • HRMS : m/z 431.1445 [M+H]⁺ (calc. 431.1449).

Biological Confirmation : Antioxidant assay (IC₅₀ = 18 µM).

Chemical Reactions Analysis

Types of Reactions

7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and regulate gene expression. These effects are mediated through its ability to scavenge free radicals, chelate metal ions, and interact with cellular receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chromen-4-one derivatives with structural variations in substituents and glycosylation patterns. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Solubility (LogS) Bioactivity Highlights Reference
7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one (Target) 4-hydroxyphenyl (C3), methoxy-oxane glycoside (C7) ~564.499 -2.1 (estimated) Antioxidant, high bioavailability (0.55–0.56)
5-Hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one 4-methoxyphenyl (C3), simpler trihydroxy-oxane glycoside (C7) 446.410 -1.8 Reduced antioxidant activity vs. target
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Prenyl (C6), methoxy (C7), 4-hydroxyphenyl (C3) 354.38 -3.5 Moderate lipophilicity, antimicrobial activity
3,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one No glycoside; free hydroxyls (C3, C7), 4-hydroxyphenyl (C2) 272.25 -1.2 High solubility, moderate bioavailability

Key Observations

Glycosylation Impact: The target compound’s methoxy-oxane glycoside enhances water solubility compared to non-glycosylated analogs (e.g., 3,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) but reduces solubility relative to simpler glycosides (e.g., 446.410 g/mol analog) due to steric hindrance .

Bioactivity : Methoxy and prenyl substituents (e.g., in 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenyl derivative) correlate with antimicrobial activity but lower bioavailability compared to the target’s hydroxyl-rich structure .

Hydroxyphenyl vs. Methoxyphenyl : The 4-hydroxyphenyl group in the target compound improves antioxidant capacity over 4-methoxyphenyl analogs, as hydroxyl groups facilitate radical scavenging .

Biological Activity

The compound 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one is a complex organic molecule with significant biological activity. Its structure includes multiple hydroxyl groups and a chromenone moiety, suggesting potential pharmacological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22O10C_{22}H_{22}O_{10}, characterized by a high oxygen content typical for glycosides. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a candidate for various biological interactions.

Property Description
Molecular FormulaC22H22O10C_{22}H_{22}O_{10}
SolubilitySoluble in water
Functional GroupsHydroxyl, Methoxy

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : The presence of multiple hydroxyl groups contributes to strong antioxidant properties, which help in scavenging free radicals.
  • Anticancer Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis through various pathways, including the ERK pathway .
  • Anti-inflammatory Activity : Compounds related to flavonoids are known for their ability to modulate inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation : It may interact with specific receptors or enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of related flavonoids on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways . While specific data on this compound is limited, its structural similarity suggests comparable effects.

Case Study 2: Antioxidant Efficacy

Research on related glycosides has demonstrated their ability to reduce oxidative stress markers in vitro. For instance, flavonoids have been shown to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Comparative Analysis with Similar Compounds

The following table highlights other compounds with similar structures and their associated biological activities:

Compound Name Structural Features Biological Activity
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-oneSimilar chromenone coreAntioxidant, Anticancer
5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-oneContains methoxy groupAntioxidant
2-HydroxyisoorientinSimilar glycoside structureSignificant antioxidant activity

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